REACTION_CXSMILES
|
CNC.[CH3:4][O:5][C:6]1[C:11]([C:12]([OH:14])=[O:13])=[C:10]([Cl:15])[CH:9]=[CH:8][C:7]=1[Cl:16].COC1C(C([O-])=O)=C(Cl)C=CC=1Cl.[K+].COC1C(C([O-])=O)=C(Cl)C=CC=1Cl.[Na+].COC1C(C(O)=O)=C(Cl)C=CC=1Cl.C(N(CCO)CCO)CO>>[Cl:16][C:7]1[CH:8]=[CH:9][C:10]([Cl:15])=[C:11]([C:12]([OH:14])=[O:13])[C:6]=1[O:5][CH3:4] |f:0.1,2.3,4.5,6.7|
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC.COC1=C(C=CC(=C1C(=O)O)Cl)Cl
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Name
|
dicamba-potassium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C(CO)N(CCO)CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(C(=O)O)=C(C=C1)Cl)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |